molecular formula C11H11N5O2 B14004662 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one CAS No. 91347-56-7

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one

Cat. No.: B14004662
CAS No.: 91347-56-7
M. Wt: 245.24 g/mol
InChI Key: FTBNJWZVDJCZKP-UHFFFAOYSA-N
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Description

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one typically involves the reaction of 2-amino-4-chloro-5-nitroso-1H-pyrimidin-6-one with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one can undergo several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-amino-4-(2-methylanilino)-5-nitro-1H-pyrimidin-6-one.

    Reduction: Formation of 2-amino-4-(2-methylanilino)-5-amino-1H-pyrimidin-6-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitroso group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(2-methylanilino)-5-nitro-1H-pyrimidin-6-one: Similar structure but with a nitro group instead of a nitroso group.

    2-amino-4-(2-methylanilino)-5-amino-1H-pyrimidin-6-one: Similar structure but with an amino group instead of a nitroso group.

    2-amino-4-(2-methylanilino)-5-chloro-1H-pyrimidin-6-one: Similar structure but with a chloro group instead of a nitroso group.

Uniqueness

The presence of the nitroso group in 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

91347-56-7

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N5O2/c1-6-4-2-3-5-7(6)13-9-8(16-18)10(17)15-11(12)14-9/h2-5H,1H3,(H4,12,13,14,15,17)

InChI Key

FTBNJWZVDJCZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=O)NC(=N2)N)N=O

Origin of Product

United States

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